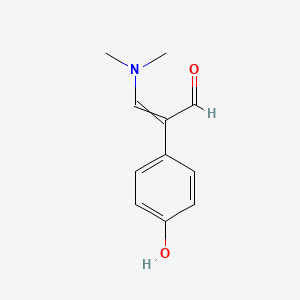
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is an organic compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its reactivity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride typically involves the reaction of trifluoroacetic acid with 2-methyl-3-nitroaniline in the presence of triphenyl phosphine and triethylamine. The reaction is carried out in a carbon tetrachloride solvent under nitrogen protection, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include derivatives where the chloride is replaced by other functional groups.
Reduction: The major product is the corresponding amine.
Oxidation: Products include oxidized derivatives of the methyl group.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The trifluoromethyl group enhances its electrophilicity, making it a reactive intermediate in many chemical processes. The nitrophenyl group can participate in electron transfer reactions, contributing to its versatility.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Similar in structure but lacks the nitro and methyl groups.
2,2,2-Trifluoro-N-(4-nitrophenyl)acetimidoyl chloride: Similar but with the nitro group in a different position.
Uniqueness
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and applications. This structural uniqueness allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H6ClF3N2O2 |
|---|---|
Peso molecular |
266.60 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3N2O2/c1-5-6(14-8(10)9(11,12)13)3-2-4-7(5)15(16)17/h2-4H,1H3 |
Clave InChI |
KJQHIZFFMLTPMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


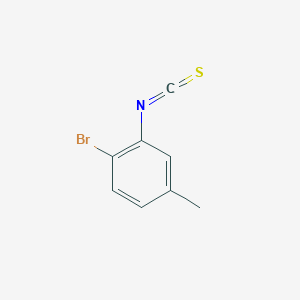
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
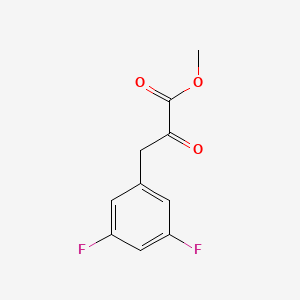
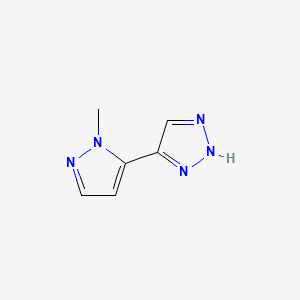
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)
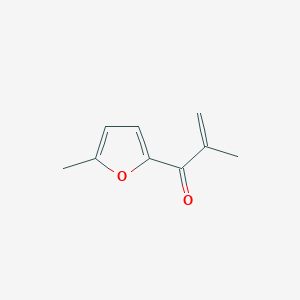
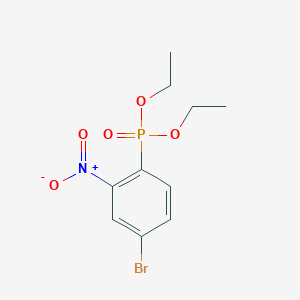
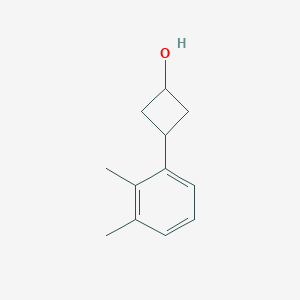

![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)

![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
